molecular formula C22H16FNO3 B11392420 3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11392420
M. Wt: 361.4 g/mol
InChI Key: FNJSTZHFNUBUMK-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a benzochromenooxazin core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of organic solvents such as ethanol or toluene, and the reaction temperature is usually maintained between 50-100°C.

Chemical Reactions Analysis

3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms. This inhibition is often mediated through the binding of the compound to the active sites of the target enzymes, thereby preventing their normal function .

Comparison with Similar Compounds

3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their substituents and specific biological activities. The unique combination of the fluorophenyl group and the benzochromenooxazin core in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H16FNO3

Molecular Weight

361.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-11-methyl-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H16FNO3/c1-13-10-19-18(11-24(12-26-19)15-8-6-14(23)7-9-15)21-20(13)16-4-2-3-5-17(16)22(25)27-21/h2-10H,11-12H2,1H3

InChI Key

FNJSTZHFNUBUMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CO2)C3=CC=C(C=C3)F)C4=C1C5=CC=CC=C5C(=O)O4

Origin of Product

United States

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